![molecular formula C16H15N3O6S B2781625 ethyl 6-methyl-4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 900002-59-7](/img/no-structure.png)
ethyl 6-methyl-4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “ethyl 6-methyl-4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate” belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact synthesis process for this specific compound is not mentioned in the available resources.Molecular Structure Analysis
The dihydropyrimidine ring in these compounds adopts a screw-boat conformation . Further structural details are not available in the resources.Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
- Carboxyl-group Protection : Ethyl 6-methyl-4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate is used for carboxyl-group protection in peptide synthesis. This method offers selective removal after conversion into the corresponding sulphone by treatment with alkali, providing an alternative to the 2-methylthioethyl group (Amaral, 1969).
Anticancer and Antimicrobial Applications
- Antimitotic Agents : Compounds derived from ethyl 6-methyl-4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate have shown potent antimitotic activity, acting as precursors to active compounds in cancer treatment (Temple et al., 1992).
- Cytotoxic Activity : Novel derivatives synthesized from the compound have displayed cytotoxic activity against various cancer cell lines, offering insights into the development of anticancer agents (Stolarczyk et al., 2018).
Structural Analysis and Synthesis
- Crystal Structure Analysis : The crystal structure and cytotoxic activity of new derivatives offer a deeper understanding of the molecular interactions and potential therapeutic applications (Stolarczyk et al., 2018).
- Ionic Liquid-Promoted Synthesis : Environmentally friendly synthesis methods using ionic liquids have been developed for derivatives, which are evaluated for their antimicrobial activity. This synthesis approach highlights the compound's versatility and potential in drug discovery (Tiwari et al., 2018).
Eigenschaften
CAS-Nummer |
900002-59-7 |
|---|---|
Produktname |
ethyl 6-methyl-4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate |
Molekularformel |
C16H15N3O6S |
Molekulargewicht |
377.37 |
IUPAC-Name |
ethyl 6-methyl-4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H15N3O6S/c1-3-25-15(21)13-9(2)17-16(22)18-14(13)26-8-12(20)10-5-4-6-11(7-10)19(23)24/h4-7H,3,8H2,1-2H3,(H,17,18,22) |
InChI-Schlüssel |
TVUJMECKLBGUHL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-cyanoethyl)-N,1,7-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2781545.png)
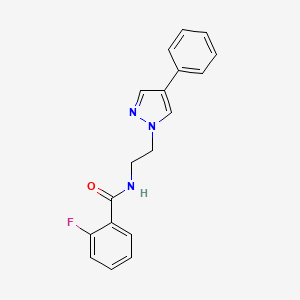
![6-(4-Chlorophenyl)-2-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2781549.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2781550.png)
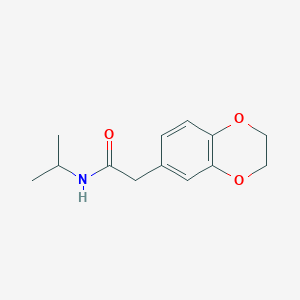
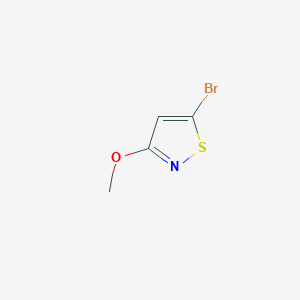
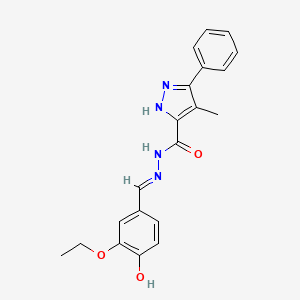
![N-(4-acetylphenyl)-2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2781554.png)
![4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine)](/img/structure/B2781557.png)
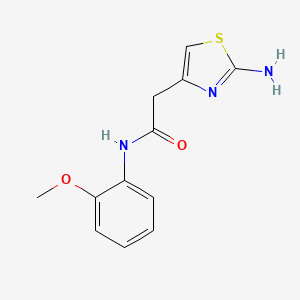
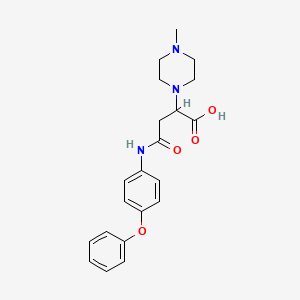
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2781561.png)
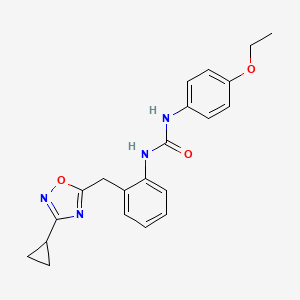
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2,5-dimethylbenzamide;hydrochloride](/img/structure/B2781563.png)